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Introduction

Histidine-hydroxamic acid is a derivative of the essential amino acid L-histidine, incorporating a
hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification
imparts significant metal-chelating properties, making it a molecule of considerable interest in
medicinal chemistry and drug development. The hydroxamic acid moiety is a well-established
pharmacophore known for its ability to act as a potent inhibitor of various metalloenzymes,
particularly zinc-dependent enzymes such as histone deacetylases (HDACSs), matrix
metalloproteinases (MMPs), and tyrosinase.[1][2]

The imidazole side chain of the histidine residue, with a pKa near physiological pH, offers
additional coordination sites and can participate in hydrogen bonding, potentially influencing
the molecule's binding affinity and selectivity for specific enzyme targets.[3] This technical
guide provides a comprehensive overview of the structural analysis of histidine-hydroxamic
acid, including detailed experimental protocols, tabulated structural and spectroscopic data
derived from closely related analogs, and visualizations of relevant biochemical pathways and
experimental workflows.

Physicochemical and Structural Properties

While specific experimental data for L-histidine hydroxamate is not extensively published, its
physicochemical and structural properties can be reliably inferred from data on L-histidine and
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simple hydroxamic acids, such as acetohydroxamic acid.

General Properties

Property

Expected
Value/Characteristic

Source/Basis

Molecular Formula CeH10N4O2 L-Histidine Hydroxamate
Molecular Weight 170.17 g/mol L-Histidine Hydroxamate
CAS Number 25486-00-4 L-Histidine Hydroxamate
Expected to be a crystalline General property of amino acid
Appearance ) L
solid derivatives
] ) General for hydroxamic
pKa (Hydroxamic Acid) ~8.5-9.5 )
acids[4]
pKa (Imidazole Ring) ~6.0 L-Histidine

Solubility

Soluble in agueous solutions,

especially alkaline

General for hydroxamic
acids[4]

Metal Chelation

Forms stable complexes with
Zn(l1), Fe(l11), Ni(ll), Cu(ll)

General for hydroxamic
acids[1][2]

Expected Bond Lengths and Angles

The following table summarizes expected bond lengths and angles for the hydroxamic acid

functional group, based on crystallographic data from N-hydroxyacetamide (HA2).[5][6]
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Parameter Atom Pair/Triplet Expected Value (A or °)

Bond Lengths (A)

C=0 ~1.24
C-N ~1.33
N-O ~1.39

**Bond Angles (°) **

O=C-N ~122

C-N-O ~118

Experimental Protocols

This section outlines detailed methodologies for the synthesis and structural characterization of
L-histidine-hydroxamic acid.

Synthesis of L-Histidine Hydroxamate

A common and effective method for the synthesis of amino acid hydroxamates involves the
reaction of the corresponding amino acid ester with hydroxylamine.[7]

Protocol:
o Esterification of L-Histidine:
o Suspend L-histidine in methanol.

o Cool the suspension in an ice bath and bubble dry HCI gas through it with stirring until the
L-histidine dissolves completely.

o Reflux the solution for 4-6 hours.

o Remove the solvent under reduced pressure to obtain L-histidine methyl ester
dihydrochloride.

» Formation of the Hydroxamic Acid:

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7304568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15479619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve L-histidine methyl ester dihydrochloride in a minimal amount of cold methanol.

o In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine
hydrochloride with an equimolar amount of potassium hydroxide in methanol.

o Add the methanolic hydroxylamine solution dropwise to the L-histidine methyl ester
solution at 0°C with constant stirring.

o Allow the reaction mixture to stir at room temperature overnight.

o Monitor the reaction progress by thin-layer chromatography (TLC).

 Purification:
o Remove the precipitated KCI by filtration.
o Evaporate the solvent under reduced pressure.

o Purify the crude product by recrystallization or column chromatography on silica gel.

Structural Characterization
3.2.1 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule.

Protocol:
o Crystallization:

o Dissolve the purified L-histidine hydroxamate in a suitable solvent (e.g., water, ethanol, or

a solvent mixture).

o Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single
crystals suitable for diffraction.

o Data Collection:
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o Mount a suitable crystal on a goniometer.

o Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray
source (e.g., Mo Ka or Cu Ka).

e Structure Solution and Refinement:
o Process the diffraction data to obtain integrated intensities.
o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data to obtain accurate atomic
coordinates, bond lengths, and bond angles.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei.

Protocol:
e Sample Preparation:

o Dissolve 5-10 mg of L-histidine hydroxamate in a suitable deuterated solvent (e.g., D20,
DMSO-ds).

e H NMR Spectroscopy:

o Acquire a *H NMR spectrum to identify the chemical shifts and coupling constants of the
protons in the molecule. Expected signals include those for the a-proton, 3-protons, and
the protons of the imidazole ring.

e 13C NMR Spectroscopy:

o Acquire a 133C NMR spectrum to identify the chemical shifts of the carbon atoms, including
the carbonyl carbon of the hydroxamic acid.

3.2.3 Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
e Sample Preparation:

o Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a
thin film.

o Data Acquisition:
o Acquire the IR spectrum over a range of 4000-400 cm™1.
o Expected Characteristic Bands:

O-H stretch: Broad band around 3200-3000 cm~!

N-H stretch: Around 3300-3100 cm—!

C=0 stretch (Amide I): Around 1680-1630 cm~1

N-O stretch: Around 920-870 cm—1

3.2.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule.

Protocol:
e Sample Introduction:

o Introduce the sample into the mass spectrometer via a suitable ionization method, such as
electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

o Data Acquisition:

o Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]*.
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o Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be
used to confirm the structure.
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Caption: Workflow for the synthesis and structural analysis of L-histidine hydroxamate.

Mechanism of Metalloenzyme Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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